Cas no 94481-79-5 ((6S,7aS)-6-hydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one)
94481-79-5 structure
Product Name:(6S,7aS)-6-hydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one
Numero CAS:94481-79-5
MF:C8H8O3
MW:152.147322654724
CID:1984324
PubChem ID:185347
Update Time:2025-04-21
(6S,7aS)-6-hydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6S,7aS)-6-hydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one
- DTXSID90915492
- (-)-Aquilegiolide
- Aquilegiolide
- AKOS040763329
- 6-Hydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one
- 94481-79-5
- (-)-Menisdaurilide
- (6S,7aS)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
-
- Inchi: 1S/C8H8O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,6-7,9H,4H2/t6-,7+/m1/s1
- Chiave InChI: RAXNUTINVDSFEU-RQJHMYQMSA-N
- Sorrisi: O1C(C=C2C=C[C@H](C[C@H]12)O)=O
Proprietà calcolate
- Massa esatta: 152.047
- Massa monoisotopica: 152.047
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 252
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- Densità: 1.35
- Punto di ebollizione: 447°C at 760 mmHg
- Punto di infiammabilità: 216.3°C
- Indice di rifrazione: 1.591
(6S,7aS)-6-hydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6280-5 mg |
Aquilegiolide |
94481-79-5 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN6280-1 mL * 10 mM (in DMSO) |
Aquilegiolide |
94481-79-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,330 | 2023-07-11 | |
| TargetMol Chemicals | TN6280-5mg |
Aquilegiolide |
94481-79-5 | 5mg |
¥ 3230 | 2024-07-20 | ||
| TargetMol Chemicals | TN6280-1 ml * 10 mm |
Aquilegiolide |
94481-79-5 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 |
(6S,7aS)-6-hydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
94481-79-5 ((6S,7aS)-6-hydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso